molecular formula C17H13IO4 B14786972 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one CAS No. 15837-61-3

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B14786972
CAS No.: 15837-61-3
M. Wt: 408.19 g/mol
InChI Key: OUDWXPZHTKEPOR-UHFFFAOYSA-N
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Description

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an iodo and methoxy group attached to the phenyl ring, and a methoxy group attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the iodination of 4-methoxyacetophenone, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution of the iodo group can produce a wide range of substituted chromen-4-one derivatives .

Scientific Research Applications

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Iodo-4-methoxyphenyl)acetic acid
  • Methyl 2-(3-iodo-4-methoxyphenyl)acetate
  • 2-Propanone, 1-(3-iodo-4-methoxyphenyl)-

Uniqueness

2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

15837-61-3

Molecular Formula

C17H13IO4

Molecular Weight

408.19 g/mol

IUPAC Name

2-(3-iodo-4-methoxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C17H13IO4/c1-20-11-4-5-12-14(19)9-16(22-17(12)8-11)10-3-6-15(21-2)13(18)7-10/h3-9H,1-2H3

InChI Key

OUDWXPZHTKEPOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)I

Origin of Product

United States

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